(R)-2-Amino-butyric acid hydrochloride

Chiral Purity Enantiomeric Excess Quality Control

Chiral purity challenges in peptide synthesis can lead to diastereomer contamination, reduced yields, and ambiguous D-amino acid oxidase (DAO) kinetics. Procure (R)-2-Aminobutyric acid hydrochloride (CAS 40522-79-0; also registered as 67607-42-5) as your assured single-enantiomer solution. - Enantiomeric excess: Consistently ≥99% ee, eliminating the risk of racemic contamination that complicates asymmetric synthesis and DAO enzyme studies. - Chiral identity: The (R)-configuration is mandatory for correct stereochemical outcomes in drug molecule synthesis; the (S)-enantiomer or racemic DL-form are not scientifically valid substitutes. - Supply consistency: Available globally with documented analytical certificates; confirm the enantiomeric specification (R-form) on your purchase order to ensure receipt of the correct stereoisomer.

Molecular Formula C4H10ClNO2
Molecular Weight 139.58 g/mol
CAS No. 40522-79-0
Cat. No. B13386996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-butyric acid hydrochloride
CAS40522-79-0
Molecular FormulaC4H10ClNO2
Molecular Weight139.58 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)N.Cl
InChIInChI=1S/C4H9NO2.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H
InChIKeyAMMBUJFMJOQABC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Aminobutyric Acid Hydrochloride: Specifications & Purity


(R)-2-Aminobutyric acid hydrochloride is a chiral, non-proteinogenic amino acid derivative with the molecular formula C4H10ClNO2 and a molecular weight of 139.58 g/mol [1]. It is the hydrochloride salt of (R)-2-aminobutyric acid, an enantiomer of 2-aminobutyric acid that exists in two stereoisomeric forms [2]. This compound is primarily utilized as a chiral building block in peptide synthesis, asymmetric catalysis, and pharmaceutical research [3]. It is essential for procurement to differentiate this (R)-enantiomer from its (S)-enantiomer and the racemic mixture (DL-form), as stereochemistry is a critical determinant of biological activity [2].

Stereochemistry & Purity: Why Substitution Fails


Substituting (R)-2-aminobutyric acid hydrochloride with the (S)-enantiomer or the racemic mixture is not scientifically valid due to fundamental differences in chiral recognition, biological activity, and synthetic utility [1]. The presence of a single stereocenter confers distinct three-dimensional shapes, leading to divergent interactions with biological targets such as enzymes and receptors [2]. For instance, the (R)-enantiomer serves as a specific substrate for D-amino acid oxidase, while the (S)-enantiomer is typically a substrate for L-amino acid oxidases . Furthermore, in applications such as asymmetric synthesis, the use of a racemic mixture can lead to the formation of diastereomers, complicating purification and reducing overall yield [2]. Therefore, the procurement of a high-purity, single-enantiomer form is a strict requirement for reproducible and interpretable scientific results.

Quantitative Differentiation from Key Comparators


Enantiomeric Excess & Chiral Fidelity

The (R)-2-aminobutyric acid hydrochloride (as the free base) is supplied with a guaranteed enantiomeric excess (ee) of ≥99% [1]. This is a critical specification for procurement, as it directly quantifies the chiral purity of the product, differentiating it from racemic mixtures (0% ee) or lower-grade enantiomers.

Chiral Purity Enantiomeric Excess Quality Control

D-Amino Acid Oxidase Substrate Specificity

The (R)-enantiomer is a specific substrate for D-amino acid oxidase (DAO), while the (S)-enantiomer is not . This stereospecificity allows the (R)-enantiomer to be used as a tool to selectively probe DAO activity in complex biological systems, a function the (S)-enantiomer cannot perform.

Enzyme Specificity D-Amino Acid Oxidase Metabolism Research

GABA Receptor Activity Comparison

In a rat model, 2-aminobutyric acid (the racemic mixture) exhibited significantly lower potency as a gastric acid secretagogue compared to γ-aminobutyric acid (GABA) [1]. While both compounds stimulated acid secretion, the response to 2-aminobutyric acid was markedly less potent, quantifying its reduced efficacy as a GABA mimetic in this specific physiological context.

GABA Analog Gastric Acid Secretion Pharmacology

Optimal Application Scenarios


Asymmetric Synthesis of Chiral Pharmaceuticals

The high enantiomeric excess (≥99% ee) of (R)-2-aminobutyric acid hydrochloride is essential for its use as a chiral building block [1]. It is the preferred choice for synthesizing complex drug molecules and peptides where a specific (R)-configuration is required, as using a racemic mixture would lead to a mixture of diastereomers, dramatically reducing yield and purity .

Enzymatic Assays for D-Amino Acid Metabolism

As a specific substrate for D-amino acid oxidase (DAO), the (R)-enantiomer is a critical reagent for in vitro studies of D-amino acid metabolism and DAO enzyme kinetics [1]. It allows for the selective measurement of DAO activity, which would be impossible with the (S)-enantiomer or the racemic mixture .

Comparative Pharmacology of GABAergic Compounds

2-Aminobutyric acid, as a structural analog of GABA, is used to probe the structure-activity relationships of GABA receptors [1]. The quantified finding that 2-aminobutyric acid is a less potent secretagogue than GABA makes it a valuable tool for dissecting the specific structural features required for full agonist activity in the gastric system .

Deracemization Process Development

The (R)-enantiomer is a key component in novel deracemization strategies that combine ω-transaminase and D-amino acid oxidase to produce a single enantiomer from a racemic mixture [1]. This application is directly supported by research demonstrating the successful recovery of a single enantiomer, highlighting the utility of the (R)-form in scalable biotechnological processes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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